2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid
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Overview
Description
2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioylamino group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl isothiocyanate with 4-chloroaniline, followed by the introduction of a carboxylic acid group through various organic transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-[(3-Chlorophenyl)carbamothioylamino]-4-bromobenzoic acid
- 2-[(3-Fluorophenyl)carbamothioylamino]-4-chlorobenzoic acid
- 2-[(3-Methylphenyl)carbamothioylamino]-4-chlorobenzoic acid
Comparison: Compared to these similar compounds, 2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and interactions with molecular targets.
Properties
CAS No. |
827325-59-7 |
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Molecular Formula |
C14H10BrClN2O2S |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
2-[(3-bromophenyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H10BrClN2O2S/c15-8-2-1-3-10(6-8)17-14(21)18-12-7-9(16)4-5-11(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
InChI Key |
AUNPDAIGQUTEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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